Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Description
Historical Development of Carbamate Chemistry
The study of carbamates dates to the mid-19th century, with early investigations focusing on ammonium carbamates derived from ammonia and carbon dioxide. These salts, such as ammonium carbamate (NH~4~[H~2~NCO~2~]), were initially explored for their role in urea synthesis and industrial applications. By the early 20th century, organic carbamates gained prominence through the discovery of polyurethanes, which revolutionized materials science due to their durability and versatility.
A pivotal advancement emerged in medicinal chemistry with the synthesis of physostigmine, a natural carbamate isolated from Calabar beans in 1864. This compound’s reversible inhibition of acetylcholinesterase (AChE) highlighted carbamates’ potential as enzyme modulators. Subsequent decades saw the development of synthetic carbamates, including insecticidal agents like carbaryl, which exploit structural complementarity to AChE for neurotoxic effects. The tert-butyl carbamate (Boc) group, introduced in the 1960s, became a cornerstone in peptide synthesis due to its stability under acidic conditions and ease of removal.
Significance of Pyrrolidine Carbamates in Medicinal Chemistry
Pyrrolidine carbamates occupy a unique niche in drug design, combining the pyrrolidine ring’s conformational rigidity with the carbamate group’s hydrogen-bonding capacity. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, enables precise stereochemical control, critical for targeting chiral binding sites in enzymes and receptors. For instance, the Soviet-era drug Parmidin (pyridinol carbamate) demonstrated anti-arteriosclerotic activity by modulating kinin systems and platelet aggregation.
Recent studies emphasize pyrrolidine carbamates’ role in addressing antibiotic resistance. Hybrid derivatives incorporating quinoline or thiazole moieties exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens. The tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate exemplifies this trend, where stereochemical precision (3S,4R configuration) and lipophilic substituents (cyclopropylmethyl) optimize target engagement and metabolic stability.
Classification and Nomenclature Within the Carbamate Family
Carbamates are systematically classified into three categories:
- Salts : Ionic species like ammonium carbamate (NH~4~^+^ H~2~NCOO^−^).
- Esters : Neutral compounds such as ethyl carbamate (R~2~NC(O)OR’).
- Polymer-bound : Repeating units in polyurethanes (−NH−C(=O)−O−).
The IUPAC nomenclature for this compound derives from its substituents:
- Parent structure : Pyrrolidine (azolidine).
- Stereochemistry : (3S,4R) configuration at positions 3 and 4.
- Substituents : Cyclopropylmethyl at position 4; tert-butyl carbamate at position 3.
This naming convention underscores the compound’s stereochemical complexity and functional group arrangement, critical for its biochemical interactions.
Structure-Activity Relationship Framework for Substituted Pyrrolidine Carbamates
The biological activity of pyrrolidine carbamates hinges on three structural elements:
- Pyrrolidine Core : The ring’s puckered conformation influences binding affinity. For example, the (3S,4R) configuration in this compound may enhance complementarity with chiral enzyme active sites.
- Carbamate Group : The tert-butyl carbamate acts as a hydrogen-bond acceptor, stabilizing interactions with serine hydrolases or proteases. Its bulkiness also shields the amine group from metabolic degradation.
- Cyclopropylmethyl Substituent : This group augments lipophilicity, improving membrane permeability. Cyclopropane’s strain energy may further constrain molecular flexibility, favoring bioactive conformations.
Table 1: Impact of Substituents on Pyrrolidine Carbamate Activity
| Substituent Position | Functional Group | Effect on Activity |
|---|---|---|
| 3 | tert-Butyl carbamate | Enhances metabolic stability and target binding |
| 4 | Cyclopropylmethyl | Increases lipophilicity and conformational rigidity |
| 2/5 | Hydrogen/alkyl | Modulates steric hindrance and solubility |
Comparative studies of pyrrolidine derivatives reveal that electron-withdrawing groups at position 4 (e.g., cyclopropylmethyl) enhance antibacterial efficacy by disrupting bacterial membrane integrity. Conversely, polar groups at position 3 improve water solubility but may reduce blood-brain barrier penetration.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUUOEJXHZSPOI-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. The reaction conditions often include the use of strong acids like trifluoroacetic acid or heat to remove the protecting group . Industrial production methods may involve the use of catalytic hydrogenation or other coupling agents to achieve the desired product efficiently .
Chemical Reactions Analysis
Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include trifluoroacetic acid, catalytic hydrogenation, and various coupling agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- Purity : Typically ≥ 95%
The compound features a tert-butyl group attached to a pyrrolidine ring, which is substituted with a cyclopropylmethyl group. This unique structure contributes to its biological activity.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Alzheimer's Disease Research : Studies have demonstrated that compounds with similar structures can significantly inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease.
- Pain Management : Preliminary research suggests that this compound may have analgesic properties, making it a candidate for further investigation in pain management therapies.
In Vitro Studies
- A study conducted on astrocytes treated with amyloid-beta peptides showed that this compound significantly improved cell viability compared to untreated controls. This suggests its potential as a neuroprotective agent against Alzheimer's-related toxicity.
- Another study evaluated the compound's effects on oxidative stress markers in neuronal cultures. Results indicated a reduction in malondialdehyde (MDA) levels, highlighting its antioxidant capabilities.
In Vivo Studies
- In a scopolamine-induced rat model of cognitive decline, the administration of this compound resulted in improved cognitive performance on memory tasks compared to control groups.
- The compound was also assessed for its impact on inflammatory markers in vivo, showing promising results in reducing cytokine levels associated with neuroinflammation.
Data Summary Table
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Cell Viability (Aβ exposure) | MTT Assay | 62.98% viability at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target. The cyclopropylmethyl group and the pyrrolidine ring contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- Methoxy groups enhance solubility, while chlorine aids in hydrophobic interactions .
Heteroaromatic Substituents ()
- The pyrimidin-2-yl group () enables hydrogen bonding and is prevalent in kinase inhibitors due to its mimicry of ATP purine bases .
Stereochemical and Conformational Considerations
- The (3S,4R) configuration in the target compound contrasts with analogs like (3R,4S)-4-isopropylpyrrolidine (), where stereochemistry affects binding pocket compatibility .
Predicted Physicochemical Properties
- pKa: The benzyl-4-chlorophenyl analog () has a predicted pKa of 11.98, suggesting moderate basicity . Cyclopropylmethyl’s lack of electron-withdrawing groups may result in similar or lower basicity.
- Solubility: Aliphatic substituents (e.g., ) generally improve aqueous solubility compared to aromatic analogs.
Research Implications
- Pharmaceutical Applications:
- Agrochemical Potential: Trifluoromethyl-substituted compounds () are valuable in pesticide development due to their stability .
Biological Activity
Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a pyrrolidine ring, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of 256.38 g/mol . The specific stereochemistry (3S, 4R) and the presence of the cyclopropylmethyl group are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain metalloproteases and enzymes involved in neurodegenerative diseases. For instance, similar pyrrolidine derivatives have shown efficacy in inhibiting β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease .
- Receptor Binding : It may function as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. This property is vital for developing therapeutic agents targeting neurological disorders.
Neuroprotective Effects
Research has indicated that compounds structurally related to this compound exhibit neuroprotective effects. For example:
- In Vitro Studies : In studies involving astrocyte cells exposed to amyloid-beta (Aβ) peptides, similar compounds demonstrated protective effects by reducing inflammatory markers and oxidative stress . This suggests that this compound could potentially mitigate neuroinflammation.
Antioxidant Activity
The compound's structural features may confer antioxidant properties, which are essential in combating oxidative stress associated with various diseases. However, specific data on the antioxidant capacity of this particular compound remains limited.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | Structure | Moderate enzyme inhibition |
| Tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate | Structure | Lower binding affinity compared to the target compound |
This table illustrates how variations in the chemical structure can influence biological activity.
Case Studies and Research Findings
- Alzheimer's Disease Models : In vivo studies have demonstrated that related compounds can significantly reduce Aβ aggregation (up to 85% inhibition at certain concentrations) and improve cognitive functions in animal models . These findings suggest that this compound may hold promise as a therapeutic agent for Alzheimer's disease.
- Cardiovascular Applications : Compounds similar to this compound have been investigated for their potential use in treating conditions associated with vasoconstriction and hypertension due to their inhibitory effects on endothelin-converting enzymes .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate with stereochemical fidelity?
- Methodology :
- Step 1 : Start with a chiral pyrrolidine precursor, such as (3S,4R)-4-aminopyrrolidin-3-ol, and protect the amine with a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Step 2 : Introduce the cyclopropylmethyl group via alkylation. React the Boc-protected pyrrolidine with bromomethylcyclopropane in DCM using TEA to facilitate nucleophilic substitution .
- Step 3 : Optimize stereochemical purity by employing chiral catalysts (e.g., Pd/C for hydrogenation) or kinetic resolution during intermediate steps .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using chiral HPLC or NOESY NMR .
Q. How can the stereochemistry of This compound be confirmed experimentally?
- Methodology :
- NMR Analysis : Use H-H NOESY to identify spatial proximity of protons (e.g., cyclopropylmethyl and pyrrolidine ring protons) .
- X-ray Crystallography : Grow single crystals by slow evaporation in a solvent like ethyl acetate/hexane. Diffraction data will unambiguously assign the (3S,4R) configuration .
- Chiral HPLC : Compare retention times with enantiomeric standards under isocratic conditions using a chiral column (e.g., Chiralpak AD-H) .
Q. What computational tools predict the physicochemical properties (e.g., LogP, pKa) of this compound?
- Methodology :
- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate LogP (2.67) and pKa (13.75 for the amine) based on molecular descriptors .
- Validation : Compare predicted values with experimental data from potentiometric titration (pKa) and shake-flask method (LogP) .
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence the compound’s conformational stability and receptor binding?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water) to analyze conformational flexibility. The cyclopropyl group restricts rotation, stabilizing a bioactive conformation .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl) and test affinity for targets like TRK kinase (cf. structurally related inhibitors in ).
Q. What mechanistic insights explain the compound’s reactivity under acidic or oxidative conditions?
- Methodology :
- Stability Studies : Incubate the compound in HCl (0.1 M) or H₂O₂ (3%) and monitor degradation via LC-MS. The Boc group is labile in strong acids, releasing the free amine .
- DFT Calculations : Model transition states for Boc deprotection using Gaussian at the B3LYP/6-31G* level to identify rate-determining steps .
Q. How can enantiomeric impurities be minimized during large-scale synthesis?
- Methodology :
- Asymmetric Catalysis : Use a chiral palladium catalyst for the cyclopropanation step to enhance enantiomeric excess (ee) >98% .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid and selectively crystallize the desired enantiomer .
Q. What role does this compound play in the synthesis of protease inhibitors (e.g., HCV NS3/4A inhibitors)?
- Methodology :
- Intermediate Functionalization : Couple the pyrrolidine core with a sulfonamide moiety (e.g., cyclopropylsulfonyl group) via peptide coupling reagents (EDCI/HOBt) to mimic inhibitors like Asunaprevir .
- Biological Assays : Test inhibition of NS3/4A protease activity using a fluorogenic substrate (e.g., Ac-DED(Edans)EEAbuψ[COO]ASK(Dabcyl)-NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
